

experimental setup for reactions with 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid

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Compound of Interest

Compound Name: 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid

Cat. No.: B168667

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An In-Depth Guide to the Strategic Use of **3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid** in Synthetic Chemistry

Abstract

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a highly reactive sulfonyl chloride and a modifiable carboxylic acid on a substituted benzene ring, allows for the strategic construction of complex molecular architectures. The differential reactivity of these two functional groups enables selective and orthogonal synthetic strategies. This guide provides a comprehensive overview of the reagent's properties, core reactivity, and detailed, field-tested protocols for its application in the synthesis of sulfonamide derivatives. It further explores advanced orthogonal strategies, troubleshooting, and analytical methodologies to ensure robust and reproducible outcomes.

Physicochemical Properties, Safety, and Handling

A thorough understanding of the reagent's properties and safe handling procedures is paramount for successful and safe experimentation. The sulfonyl chloride moiety is highly reactive and susceptible to hydrolysis.

Table 1: Physicochemical Properties of **3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid**

Property	Value	Source(s)
CAS Number	151104-64-2	[1]
Molecular Formula	C ₉ H ₉ ClO ₄ S	[1][2]
Molecular Weight	248.68 g/mol	[1]
Appearance	White to off-white solid	[3]
Purity	Typically ≥95%	[4]
SMILES	<chem>CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)O</chem>	[2]
InChIKey	QQSJQUSYMFYHR-UHFFFAOYSA-N	[2]

Safety and Handling Precautions

Aryl sulfonyl chlorides are corrosive and react with moisture, releasing hydrochloric acid (HCl) gas.[5][6] Therefore, stringent safety measures are required.

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[5][7] Work should be conducted exclusively within a certified chemical fume hood.[5]
- **Moisture Sensitivity:** The sulfonyl chloride group readily hydrolyzes to the corresponding sulfonic acid in the presence of water.[8] All glassware must be thoroughly dried (oven or flame-dried) and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5][8]
- **Storage:** Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and alcohols.[5]
- **Waste Disposal and Quenching:** Excess or unreacted sulfonyl chloride should be quenched carefully. This can be achieved by slowly adding the reagent to a stirred, cold aqueous solution of a mild base, such as sodium bicarbonate.[9] Alternatively, for non-aqueous workups, a nucleophilic scavenger can be used. The resulting waste must be disposed of according to institutional and local regulations.

Core Reactivity and Mechanistic Considerations

The synthetic utility of **3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid** stems from the predictable and differential reactivity of its two functional groups.

The Sulfonyl Chloride Moiety: A Highly Reactive Electrophile

The sulfur atom of the sulfonyl chloride group ($-\text{SO}_2\text{Cl}$) is highly electrophilic. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages.^[3] This reaction is the cornerstone of sulfa drug synthesis and is widely used in medicinal chemistry.^[3]

The reaction with an amine proceeds rapidly and generates one equivalent of HCl as a byproduct. To drive the reaction to completion and prevent the protonation of the unreacted amine, a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is typically added as an acid scavenger.^{[3][10]}

The Carboxylic Acid Moiety: A Versatile Handle

The carboxylic acid group ($-\text{COOH}$) is significantly less reactive than the sulfonyl chloride under the conditions used for sulfonamide formation. It provides a secondary reaction site for further diversification of the molecule. Standard transformations include:

- Esterification: Reaction with an alcohol under acidic catalysis.
- Amide Formation: Coupling with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
- Reduction: Conversion to a primary alcohol using reducing agents like borane or lithium aluminum hydride (note: these will also reduce the sulfonamide).

Chemoselectivity and Orthogonal Synthesis

The significant difference in reactivity between the sulfonyl chloride and the carboxylic acid is the key to the molecule's utility. The sulfonyl chloride can be selectively reacted with amines

under mild basic conditions, leaving the carboxylic acid untouched. This allows for a modular and strategic approach to synthesis.

This principle enables orthogonal synthesis, a strategy where different functional groups in a molecule are reacted in a stepwise manner with specific reagents that do not interfere with other groups.^[11] This allows for the controlled, sequential introduction of different chemical entities. For example, a sulfonamide can be formed first, and in a subsequent, independent step, the carboxylic acid can be converted into an ester or another amide.^{[11][12]}

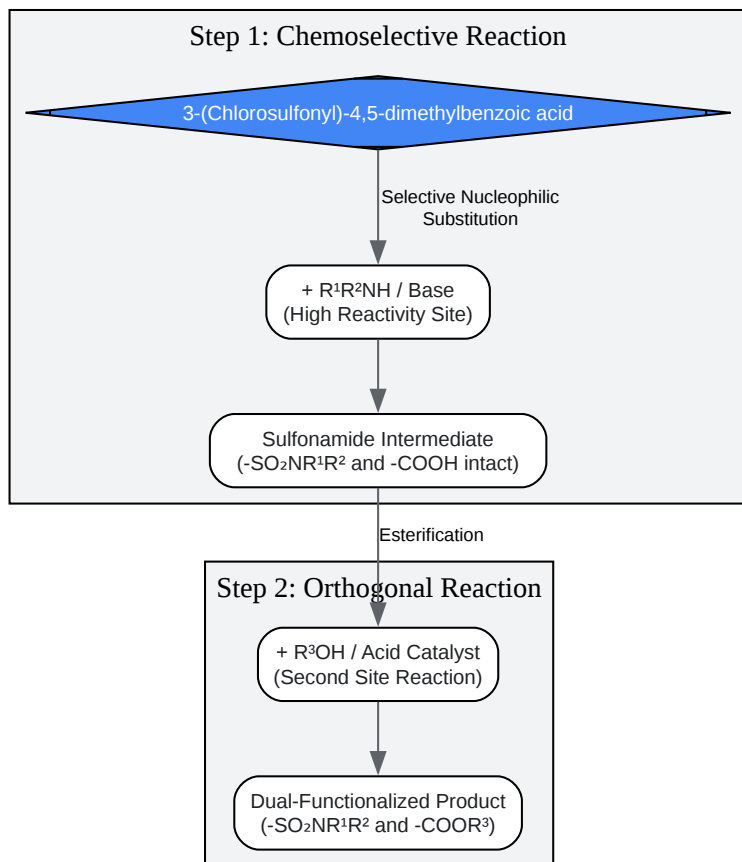
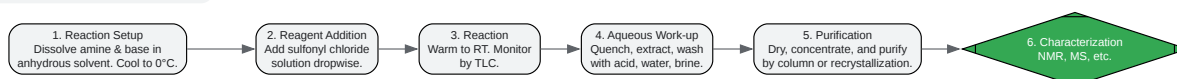


Fig. 1: Orthogonal synthesis workflow.

Fig. 2: Workflow for sulfonamide synthesis.

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